2-Chloro-4-nitroanisole
Overview
Description
2-Chloro-4-nitroanisole is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of anisole, where the hydrogen atoms at the second and fourth positions of the benzene ring are substituted by a chlorine atom and a nitro group, respectively. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitroanisole (2-C-4-NA) is the enzyme system in certain bacteria, such as Rhodococcus sp. strain MB-P1 . These bacteria utilize 2-C-4-NA as the sole carbon, nitrogen, and energy source .
Mode of Action
2-C-4-NA interacts with its targets through a series of enzymatic reactions. The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group and production of 4-amino-3-chlorophenol (4-A-3-CP) .
Biochemical Pathways
The degradation of 2-C-4-NA occurs via a novel aerobic degradation pathway. The 2-C-4-NA-induced cells of strain MB-P1 transform 2-C-4-NA stoichiometrically to 4-A-3-CP, which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite . The involvement of aniline dioxygenase in the second step of 2-C-4-NA degradation has been demonstrated .
Pharmacokinetics
It is known that the compound is poorly biodegradable , which may impact its bioavailability. More research is needed to fully understand the pharmacokinetics of 2-C-4-NA.
Result of Action
The degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 results in the release of nitrite ions, chloride ions, and ammonia in the growth medium . This indicates the metabolic activity of the strain on 2-C-4-NA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-C-4-NA. For instance, aerobic conditions are necessary for the degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitroanisole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group, resulting in the formation of 4-amino-3-chlorophenol . This interaction is crucial as it initiates the degradation pathway of this compound. Additionally, aniline dioxygenase is involved in the subsequent steps of this degradation process, further transforming the compound into other metabolites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of this compound in bacterial cells leads to the release of nitrite ions, chloride ions, and ammonia, which can impact cellular metabolism . Moreover, the compound’s interaction with specific enzymes can alter gene expression patterns, thereby influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The initial step in its degradation involves the binding of this compound to flavin-dependent monooxygenase, which catalyzes the removal of the nitro group . This reaction produces 4-amino-3-chlorophenol, which is then further degraded by aniline dioxygenase . These enzyme-mediated reactions highlight the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of various metabolites . These degradation products can have different effects on cells, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound can cause significant changes in cellular metabolism and gene expression, potentially leading to cell death . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily its degradation pathway. The initial step involves oxidative hydroxylation by flavin-dependent monooxygenase, resulting in the formation of 4-amino-3-chlorophenol . This intermediate is then further degraded by aniline dioxygenase, leading to the production of other metabolites such as 6-chlorohydroxyquinol . These metabolic pathways highlight the compound’s interactions with various enzymes and its role in metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s relatively low water solubility and moderate lipophilicity suggest that it may be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitroanisole can be synthesized through a multi-step process involving nitration and chlorination reactions. One common method involves the nitration of anisole to produce 4-nitroanisole, followed by chlorination to introduce the chlorine atom at the second position. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, while the chlorination reaction can be carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled reactions. The nitration and chlorination steps are optimized for large-scale production, with careful control of reaction temperatures and reagent concentrations to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include 2-amino-4-nitroanisole or 2-thio-4-nitroanisole.
Reduction: The major product is 2-chloro-4-aminoanisole.
Oxidation: The major product is 2-chloro-4-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-4-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Chloro-4-nitroanisole can be compared with other similar compounds, such as:
2-Chloro-4-nitroaniline: Similar structure but with an amino group instead of a methoxy group.
4-Chloro-2-nitroanisole: Chlorine and nitro groups are positioned differently on the benzene ring.
2-Bromo-4-nitroanisole: Bromine atom instead of chlorine at the second position.
Uniqueness
The unique combination of the chlorine atom and nitro group at specific positions on the benzene ring, along with the methoxy group, gives this compound distinct chemical properties and reactivity compared to its analogs. This makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
2-chloro-1-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPNXLHWMRQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197717 | |
Record name | 2-Chloro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4920-79-0 | |
Record name | 2-Chloro-1-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4920-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4920-79-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-chloro-4-nitroanisole considered a useful precursor in organic synthesis?
A1: this compound serves as a versatile starting material for synthesizing various compounds, particularly 2-chloro-4-nitrophenol. [] This is because the methoxy group in this compound can be readily replaced by a hydroxyl group through a nucleophilic aromatic substitution reaction. This reaction is facilitated by the electron-withdrawing nature of both the chlorine and nitro groups present on the aromatic ring. []
Q2: How does computational chemistry contribute to understanding the reactivity of this compound?
A2: Computational chemistry provides valuable insights into the reactivity of this compound. For instance, calculations using Gaussian 98 have shown that the carbon atom attached to the methoxy group possesses a higher Mulliken charge compared to other carbons within the benzene ring. [] This increased positive charge makes the carbon atom more susceptible to nucleophilic attack, explaining the observed regioselectivity in nucleophilic aromatic substitution reactions involving this compound. []
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